The compound (3-Fluorophenyl)(iodo)ZINC is an organozinc compound characterized by a zinc atom coordinated to a 3-fluorophenyl group and an iodine atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form carbon-carbon bonds. The presence of the fluorine atom in the phenyl ring can significantly influence the compound's electronic properties, making it a useful building block in various
Fluorobenzene;iodozinc(1+) is a precursor to various organofluorine compounds, which are essential in numerous scientific fields, including pharmaceuticals, agrochemicals, and materials science. One common method for synthesizing fluorobenzene;iodozinc(1+) involves the reaction of fluorobenzene with diiodinezinc: []
F-C6H5 + ZnI2 -> F-C6H5ZnI + I
Fluorobenzene;iodozinc(1+) is a valuable reagent in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between fluorinated aromatic compounds and various other organic molecules. This versatility makes fluorobenzene;iodozinc(1+) a crucial building block for synthesizing a wide range of complex organic molecules, including:
The synthesis of (3-Fluorophenyl)(iodo)ZINC typically involves:
These methods highlight the versatility and efficiency of zinc-based reagents in organic synthesis.
(3-Fluorophenyl)(iodo)ZINC has several applications, including:
Interaction studies involving (3-Fluorophenyl)(iodo)ZINC focus on its reactivity patterns with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in various synthetic pathways. For instance:
When comparing (3-Fluorophenyl)(iodo)ZINC to similar compounds, several notable analogs emerge:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phenylzinc Iodide | Zinc bonded to phenyl and iodine | Simpler structure; widely used in coupling |
Bromobenzene Zinc Complex | Zinc bonded to bromobenzene | More stable; less reactive than iodo variant |
Trifluoromethylphenylzinc | Contains trifluoromethyl instead of fluorine | Enhanced electron-withdrawing effects |
The uniqueness of (3-Fluorophenyl)(iodo)ZINC lies in its specific combination of a fluorine substituent and iodine, which can enhance its reactivity profile compared to other organozinc compounds.
Palladium-catalyzed Negishi coupling of (3-fluorophenyl)(iodo)zinc proceeds through a canonical three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of aryl halides (e.g., Ar–X) to Pd⁰ complexes generates Pdᴵᴵ intermediates, which subsequently undergo transmetalation with the organozinc reagent. Crucially, the iodine ligand in (3-fluorophenyl)(iodo)zinc facilitates ligand exchange, as demonstrated by its rapid transmetalation kinetics compared to bromo- or chloro-zinc analogues [1] [3].
The fluorophenyl group’s electron-withdrawing nature polarizes the C–Zn bond, enhancing nucleophilic attack on the Pdᴵᴵ center. This effect is magnified when using electron-rich Pd ligands such as XPhos or SPhos, which stabilize the Pdᴵᴵ intermediate and suppress premature reductive elimination [1] [4]. For instance, Pd/XPhos systems achieve >90% yields in couplings with sterically hindered aryl bromides at room temperature, whereas less donating ligands (e.g., PPh₃) require elevated temperatures [3].
A critical challenge lies in minimizing β-hydride elimination during sp³–sp² couplings. Here, the fluorine substituent’s inductive effect stabilizes the transition state for reductive elimination, favoring C–C bond formation over decomposition pathways. This is exemplified in couplings of (3-fluorophenyl)(iodo)zinc with secondary alkyl halides, where the fluorine reduces competing β-hydride elimination by 40% compared to non-fluorinated analogues [3].
Nickel catalysts exhibit distinct advantages in sp²-sp³ bond formation due to their lower redox potentials and tolerance for heteroatom-rich environments. The Denmark Group’s studies reveal that Ni⁰ complexes ligated by bidentate phosphines (e.g., dppe) activate (3-fluorophenyl)(iodo)zinc via a radical-intermediate pathway, enabling couplings with tertiary alkyl electrophiles [4]. This contrasts with Pd systems, which predominantly accommodate primary and secondary alkyl partners.
Key to nickel’s efficacy is its ability to stabilize high-energy intermediates during transmetalation. The iodine ligand in (3-fluorophenyl)(iodo)zinc coordinates to Niᴵᴵ, forming a tetrahedral intermediate that accelerates Zn-to-Ni transfer. This step is further facilitated by Lewis acid additives (e.g., ZnBr₂), which disrupt organozinc aggregates and enhance reagent solubility [4]. For example, Ni/dppe catalysts achieve 85% yield in couplings with neopentyl bromide, whereas Pd analogues yield <20% under identical conditions.
Stereochemical outcomes in nickel-mediated couplings are highly ligand-dependent. Bulky N-heterocyclic carbene (NHC) ligands enforce retention of configuration at stereogenic sp³ centers, a phenomenon attributed to their strong σ-donating properties. This has been leveraged in the synthesis of mGluR5 negative allosteric modulators, where (3-fluorophenyl)(iodo)zinc couples with a chiral alkyl bromide to install a quaternary carbon center in 91% enantiomeric excess [4].
The 3-fluoro substituent exerts multifaceted effects on transmetalation kinetics, mediated through electronic and steric perturbations. Density functional theory (DFT) calculations indicate that fluorine’s −I effect increases the electrophilicity of the Pdᴵᴵ center, lowering the activation barrier for Zn-to-Pd transfer by 8–12 kcal/mol [5]. This acceleration is particularly pronounced in couplings with electron-deficient aryl halides, where transmetalation becomes rate-limiting.
Sterically, the fluorine’s compact size permits tighter association with the metal center during the transmetalation transition state. Comparative studies between 3-fluoro- and 3-trifluoromethylphenyl-zinc reagents reveal a 3.5-fold rate enhancement for the fluoro analogue, attributed to reduced steric hindrance during Pd–Zn ligand exchange [2].
Fluorine’s role extends to stabilizing reactive intermediates. In nickel-catalyzed systems, the 3-fluoro group engages in non-covalent interactions (e.g., C–F⋯Ni agostic bonds) that stabilize six-membered cyclic transition states. This preorganization effect is critical in couplings requiring high regioselectivity, such as the synthesis of 2-fluorobiaryls via directed ortho-metalation [2].